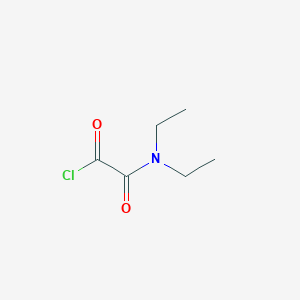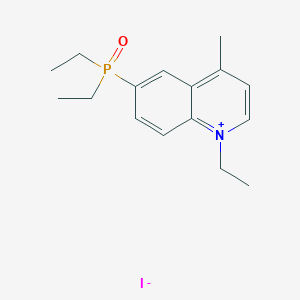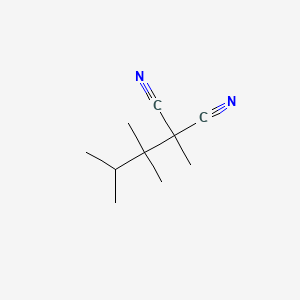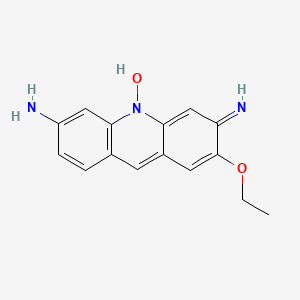![molecular formula C16H17NO2 B14405711 N-Methyl-4-[(4-methylphenyl)methoxy]benzamide CAS No. 84403-93-0](/img/structure/B14405711.png)
N-Methyl-4-[(4-methylphenyl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-[(4-methylphenyl)methoxy]benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of a methyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(4-methylphenyl)methoxy]benzamide typically involves the reaction of 4-methylphenol with methylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 4-methylphenylmethanol: This is achieved by the methylation of 4-methylphenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the intermediate: The 4-methylphenylmethanol is then reacted with benzoyl chloride in the presence of a base like pyridine to form the benzoylated intermediate.
Final product formation: The intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-[(4-methylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-4-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of N-Methyl-4-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)benzamide: Similar structure but lacks the methoxy group.
4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a methoxy group but differs in the position of the methyl group.
Uniqueness
N-Methyl-4-[(4-methylphenyl)methoxy]benzamide is unique due to the presence of both the methyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives.
Propriétés
Numéro CAS |
84403-93-0 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-methyl-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(18)17-2/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
ONANXMFNHLWVPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


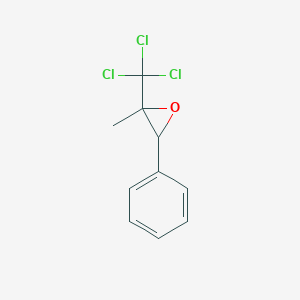
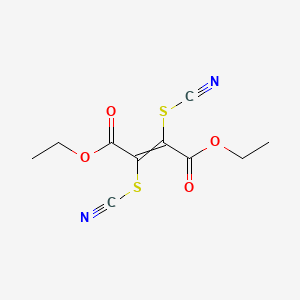

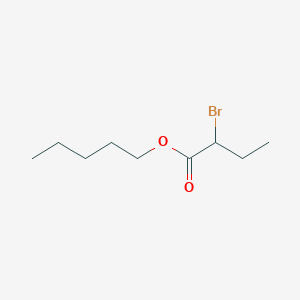
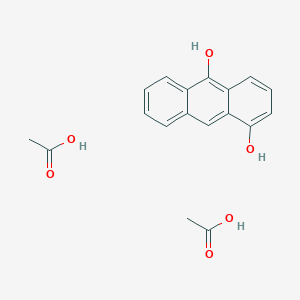
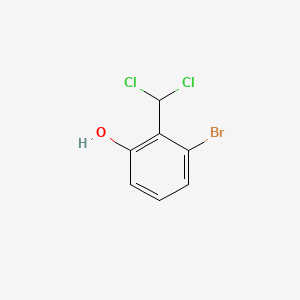
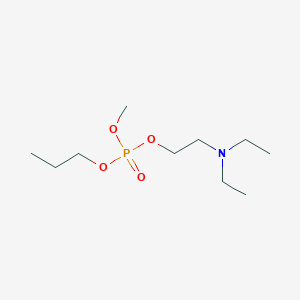
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
